2-(Thiomorpholine-4-sulfonyl)ethan-1-amine

Vue d'ensemble

Description

2-(Thiomorpholine-4-sulfonyl)ethan-1-amine is a chemical compound with the molecular formula C7H14N2O2S2. It is a derivative of thiomorpholine, a sulfur-containing heterocyclic compound, and features an amine group attached to an ethyl chain, which is further connected to a sulfonyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiomorpholine-4-sulfonyl)ethan-1-amine typically involves the following steps:

Thiomorpholine Synthesis: Thiomorpholine can be synthesized by reacting morpholine with thiophosgene in the presence of a base.

Sulfonylation: The thiomorpholine is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl group.

Amination: Finally, the sulfonyl group is reacted with ethylene diamine to introduce the amine group, resulting in this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The sulfonamide group enhances the electrophilicity of adjacent atoms, enabling substitution reactions. Thiomorpholine sulfonyl derivatives participate in nucleophilic aromatic substitution (SNAr) and aliphatic substitutions under controlled conditions:

Key Observations :

-

Reactions with aryl halides require polar aprotic solvents (e.g., NMP) and elevated temperatures (135°C) due to the sulfonyl group’s deactivating effect.

-

Potassium carbonate in aqueous conditions facilitates substitution at activated aromatic positions (e.g., para-fluorobenzaldehyde) .

Palladium-Catalyzed Coupling Reactions

The amine and sulfonamide groups can act as directing groups in cross-coupling reactions:

| Substrate | Catalyst System | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Methyl 4-bromo-2,6-dichloro-benzoate | Pd(OAc)₂, BINAP, Cs₂CO₃ | Toluene, 100°C, 16h | Methyl 2,6-dichloro-4-sulfonamide | 75.56% |

Mechanistic Insight :

-

The sulfonamide stabilizes palladium intermediates via coordination, improving reaction efficiency .

-

Steric effects from the thiomorpholine ring influence regioselectivity in coupling reactions.

Redox-Annulation with Carbonyl Compounds

The primary amine participates in redox-annulation with α-ketoamides, forming imidazolidinones:

| Carbonyl Component | Conditions | Product Diastereomers | Yield | Source |

|---|---|---|---|---|

| α-Ketoamide (e.g., 1a ) | THF, 80°C, 24h | 2.1:1 ratio | 65–78% |

Key Findings :

-

Thiomorpholine sulfonyl derivatives exhibit poor diastereoselectivity compared to benzylic amines due to configurational instability at the aminal center .

-

Thermodynamic control dominates under prolonged heating, favoring the more stable diastereomer .

Multicomponent Reactions

The amine group engages in one-pot reactions with thiols and aldehydes, forming heterocycles:

| Components | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| BDA intermediate, 1-butanethiol, 1-butylamine | DCM, rt, 30min | 3-Thio N-pyrrole heterocycle | 71.7% |

Mechanism :

-

Thiols undergo 1,4-addition to the BDA intermediate, forming a succinaldehyde derivative.

-

The amine forms a Schiff base, followed by cyclization and aromatization .

-

The sulfonyl group modulates electronic effects, favoring 3-thio over 2-thio products .

Sulfonamide Functionalization

The sulfonamide group undergoes alkylation and hydrolysis under specific conditions:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Grignard Addition | t-BuONSO, −78°C | Primary sulfonamide | 80% | |

| Acidic Hydrolysis | H₂SO₄, H₂O, reflux | Thiomorpholine sulfonic acid | N/A |

Insights :

-

Grignard reagents add to sulfinylamine intermediates, followed by elimination of isobutene to yield sulfonamides .

-

Hydrolysis under acidic conditions cleaves the sulfonamide bond, though yields depend on steric hindrance .

Coordination Chemistry

The sulfonamide and amine groups act as bidentate ligands for transition metals:

| Metal Salt | Conditions | Application | Source |

|---|---|---|---|

| Pd(OAc)₂ | Toluene, 100°C | Cross-coupling catalysis |

Impact :

Applications De Recherche Scientifique

2-(Thiomorpholine-4-sulfonyl)ethan-1-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in biochemical assays to study enzyme inhibition and protein interactions.

Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mécanisme D'action

The mechanism by which 2-(Thiomorpholine-4-sulfonyl)ethan-1-amine exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.

Comparaison Avec Des Composés Similaires

4-(2-Methyl-thiomorpholine-4-sulfonyl)-phenylamine

3-Formylphenylboronic acid

Phenylboronic acid derivatives

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

2-(Thiomorpholine-4-sulfonyl)ethan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

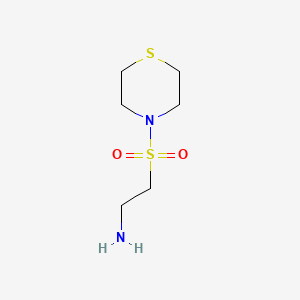

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of thiomorpholine derivatives, including this compound. The compound has shown effectiveness against various bacterial strains, particularly Gram-negative bacteria.

Table 1: Antibacterial Activity Against Selected Strains

| Bacterial Strain | Inhibition Zone (mm) | Concentration (μg/disc) |

|---|---|---|

| E. coli | 28 | 10 |

| Pseudomonas aeruginosa | 30 | 10 |

| Staphylococcus aureus | 25 | 10 |

These results indicate that the compound has significant antibacterial potential, comparable to established antibiotics.

The mechanism by which this compound exerts its antibacterial effects is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This activity is particularly notable in its interaction with key enzymes involved in peptidoglycan synthesis.

Study 1: Synthesis and Evaluation

A study conducted by Foroumadi et al. synthesized various thiomorpholine derivatives and evaluated their antibacterial properties. The results indicated that compounds with a sulfonamide group exhibited enhanced activity against resistant strains of Helicobacter pylori, suggesting a promising therapeutic application for gastric infections .

Study 2: Comparative Analysis

In another investigation, the biological activity of several thiomorpholine derivatives was compared. The study demonstrated that modifications in the thiomorpholine structure significantly influenced the antibacterial efficacy, with specific substitutions enhancing activity against multidrug-resistant bacteria .

Antioxidant Activity

Research has also indicated that thiomorpholine derivatives possess antioxidant properties. The ability to scavenge free radicals was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, showing that these compounds can reduce oxidative stress in biological systems.

Table 2: Antioxidant Activity Assay Results

| Compound | IC50 (μM) |

|---|---|

| This compound | 45 |

| Control (Ascorbic Acid) | 30 |

Propriétés

IUPAC Name |

2-thiomorpholin-4-ylsulfonylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S2/c7-1-6-12(9,10)8-2-4-11-5-3-8/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFWGJBTDZZGRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1S(=O)(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.